4,6-Dichloro-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTXUMXAFXKIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646195 | |
| Record name | 4,6-Dichloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-58-4 | |
| Record name | 4,6-Dichloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 4,6 Dichloro 1h Indazole
Strategic Approaches to Indazole Core Construction
The formation of the 4,6-dichloro-1H-indazole ring system can be achieved through various synthetic strategies, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.
Transition-Metal-Catalyzed C–H Activation and Annulation Sequences
Transition-metal-catalyzed C–H activation has emerged as a powerful tool for the construction of heterocyclic scaffolds, offering atom and step economy. Methodologies involving rhodium and copper catalysts have been developed for the synthesis of 1H-indazoles through sequential C–H bond activation and intramolecular cascade annulation. nih.gov For instance, the reaction of ethyl benzimidates with nitrosobenzenes in the presence of a Rh(III)/Cu(II) catalytic system can afford 1H-indazole derivatives. nih.gov While these methods have been applied to a range of substituted indazoles, specific examples detailing the direct synthesis of this compound via this approach are not extensively documented in the current literature. The general mechanism involves the formation of a rhodacycle intermediate, followed by migratory insertion and subsequent cyclization. nih.gov
Cyclization Reactions utilizing Hydrazine Derivatives and Substituted Anilines
A classical and widely employed method for the synthesis of the indazole core involves the cyclization of hydrazine derivatives with appropriately substituted anilines or related precursors. One documented route to a chloro-substituted indazole involves the reaction of 2-methyl-3-chloroaniline with potassium acetate and acetic anhydride, followed by treatment with isopentyl nitrite to facilitate the cyclization, ultimately yielding 4-chloro-1H-indazole. chemicalbook.com Although this specific example leads to a mono-chlorinated indazole, the principle can be extended to dichlorinated anilines to access the this compound core.
Another relevant strategy involves the reaction of substituted 2-halobenzonitriles with hydrazine. For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine is achieved through the reaction of 3-bromo-2,6-dichlorobenzonitrile with hydrazine, showcasing the formation of the indazole ring from a dichlorinated precursor. nih.gov
Table 1: Synthesis of Chloro-Substituted Indazoles via Cyclization
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-Methyl-3-chloroaniline | 1. KOAc, Ac₂O2. Isopentyl nitrite3. LiOH | 4-Chloro-1H-indazole | 100 | chemicalbook.com |
| 3-Bromo-2,6-dichlorobenzonitrile | Hydrazine | 7-Bromo-4-chloro-1H-indazol-3-amine | 38-45 | nih.gov |
Palladium-Catalyzed Arylation and Suzuki-Miyaura Coupling Protocols
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for the functionalization of halogenated heterocycles, including indazoles. These reactions allow for the introduction of aryl and heteroaryl substituents at specific positions, which is crucial for modulating the biological activity of the core scaffold.
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Substituted 6-Bromo-1H-indazole
| Indazole Substrate | Boronic Ester | Catalyst | Product | Reference |
| Methyl 6-bromo-1H-indazole-4-carboxylate | 2-(2,6-dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd catalyst | Methyl 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylate | researchgate.net |
Copper-Mediated Synthetic Pathways for Indazole Formation
Copper-catalyzed reactions represent another important avenue for the synthesis of the indazole core. These methods often involve intramolecular N-arylation of ortho-chlorinated arylhydrazones. mdpi.com A variety of N-phenyl-1H-indazoles have been synthesized using this approach. mdpi.com Furthermore, copper(I)-catalyzed coupling of N-acyl-N'-substituted hydrazines with aryl iodides can lead to the formation of 1-aryl-1H-indazoles. mdpi.com While these copper-mediated pathways have been demonstrated for a range of indazole derivatives, specific examples leading to the direct formation of this compound are not prominently featured in the reviewed literature. The general principle, however, suggests that appropriately substituted dichlorinated precursors could potentially be employed in these copper-catalyzed cyclization reactions.
Regioselective Functionalization and Derivatization Strategies
Once the this compound core is synthesized, its further functionalization is key to accessing a diverse range of derivatives. Regioselective introduction and manipulation of substituents are critical in this regard.
Introduction and Manipulation of Halogen and Amino Substituents at Specific Positions
The regioselective introduction of additional halogen atoms or amino groups onto the this compound scaffold allows for fine-tuning of its electronic and steric properties and provides handles for further synthetic transformations.
A notable example of regioselective functionalization is the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine. nih.gov This synthesis starts with 2,6-dichlorobenzonitrile, which is first regioselectively brominated to yield 3-bromo-2,6-dichlorobenzonitrile. Subsequent reaction with hydrazine leads to the formation of the indazole ring with the concomitant introduction of an amino group at the 3-position. This process demonstrates the ability to introduce both a halogen (bromine) and an amino group at specific positions on a dichlorinated benzene (B151609) ring that then forms the indazole.
The direct bromination of 4-chloro-1H-indazole-3-amine has been shown to be non-regioselective, highlighting the importance of a strategic synthetic sequence to achieve the desired substitution pattern. nih.gov
Table 3: Regioselective Functionalization of a Dichlorinated Precursor to a Chloro-Indazole Derivative
| Starting Material | Reagents | Intermediate | Final Product | Overall Yield (%) | Reference |
| 2,6-Dichlorobenzonitrile | 1. Brominating agent2. Hydrazine | 3-Bromo-2,6-dichlorobenzonitrile | 7-Bromo-4-chloro-1H-indazol-3-amine | 38-45 | nih.gov |
Controlled N-Alkylation and Acylation Reactions on the Indazole Nitrogen
The presence of two nitrogen atoms in the indazole ring (N1 and N2) presents a challenge for regioselective functionalization. The outcome of N-alkylation and N-acylation reactions is influenced by several factors, including the nature of the substituent on the indazole ring, the type of alkylating or acylating agent used, and the reaction conditions such as the base and solvent. d-nb.infobeilstein-journals.org
N-Alkylation:
Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. d-nb.infonih.gov However, the distribution of N1 and N2 alkylated products can be controlled. Studies have shown that the combination of sodium hydride (NaH) in tetrahydrofuran (THF) with an alkyl bromide tends to favor the formation of the N1-alkylated product. beilstein-journals.orgnih.gov Conversely, certain substituents on the indazole ring can direct the alkylation to the N2 position. For instance, indazoles with a nitro or carboxylate group at the C7 position have shown high selectivity for N2-alkylation. d-nb.infonih.gov The choice of the alkylating agent is also critical, with primary and secondary alkyl halides and tosylates being well-tolerated while maintaining high N1-regioselectivity under optimized conditions. d-nb.infonih.gov
N-Acylation:
Regioselective N-acylation often leads to the N1-substituted regioisomer. This is sometimes achieved through the isomerization of the initially formed N2-acylindazole to the more thermodynamically stable N1-isomer. d-nb.infobeilstein-journals.org An electrochemical method for the selective N1-acylation of indazoles involves the reduction of the indazole to an indazole anion, followed by reaction with an acid anhydride. organic-chemistry.org
The following table summarizes the influence of various factors on the regioselectivity of N-alkylation of substituted indazoles.
| Substituent | Reaction Conditions | Major Product |
| 3-carboxymethyl, 3-tert-butyl, 3-COMe, 3-carboxamide | NaH, THF, alkyl bromide | >99% N1 |
| C7-NO2, C7-CO2Me | NaH, THF, alkyl bromide | ≥96% N2 |
| Unsubstituted | Mitsunobu conditions | N2 favored |
Allylation and Other C3-Functionalization Reactions
The C3 position of the indazole ring is another key site for functionalization, leading to the synthesis of a wide array of derivatives.
Allylation:
A notable development in C3-functionalization is the highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles using copper hydride (CuH) catalysis. This method allows for the efficient preparation of C3-allyl-1H-indazoles, including those with challenging quaternary stereocenters, with high levels of enantioselectivity. mit.edu This transformation proceeds with excellent C3-regioselectivity, highlighting a novel strategy for functionalizing nitrogen-containing heterocycles. mit.edu
Other C3-Functionalization Reactions:
A variety of other functional groups can be introduced at the C3 position. These reactions often involve the use of N-protected indazoles to prevent competing reactions at the nitrogen atoms.
Halogenation: 3-Iodoindazoles can be synthesized by treating the indazole with iodine and potassium hydroxide in DMF. chim.it N-bromosuccinimide (NBS) is widely used for the regioselective bromination at the C3 position. chim.it
Arylation: Palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids is an effective method for C3-arylation. mdpi.com The use of ferrocene-based palladium complexes as catalysts and ionic liquids as solvents can improve reaction yields and facilitate catalyst recycling. mdpi.com A practical protocol for the direct C3-arylation of indazoles with aryl iodides or bromides has also been developed using a Pd(II)/Phen catalyst system. nih.gov
Nitration: Radical C3-nitration of 2H-indazoles can be achieved using iron(III) nitrate in the presence of TEMPO and oxygen. chim.it
The table below provides examples of different C3-functionalization reactions of indazoles.
| Reaction Type | Reagents and Conditions | Product |
| Allylation | N-(benzoyloxy)indazoles, CuH catalysis | C3-allyl-1H-indazoles |
| Iodination | I2, KOH, DMF | 3-Iodoindazoles |
| Bromination | NBS, various solvents | 3-Bromoindazoles |
| Arylation | 3-iodo-1H-indazole, ArB(OH)2, Pd catalyst, ionic liquid | 3-Aryl-1H-indazoles |
| Nitration | 2H-indazoles, Fe(NO3)3, TEMPO, O2 | 3-Nitro-2H-indazoles |
Exploration of Oxidation, Reduction, and Substitution Pathways
The this compound core can undergo various oxidation, reduction, and substitution reactions, further expanding its synthetic utility.
Oxidation:
The oxidation of indazole derivatives can lead to the formation of indazole-4,7-diones. For example, 1H-indazol-7-amines can be readily oxidized by [bis(trifluoroacetoxy)iodo]benzene to yield the corresponding 1H-indazole-4,7-diones. thieme-connect.de
Reduction:
The reduction of functional groups on the indazole ring is a common transformation. For instance, nitro groups can be reduced to amino groups, which can then be used in further synthetic manipulations. The choice of reducing agent is crucial to achieve selective reduction without affecting other parts of the molecule. Sodium borohydride (NaBH₄) is a mild reducing agent often used for the reduction of esters, although the reactivity can be influenced by substituents on the heterocyclic ring. semanticscholar.org
Substitution:
Nucleophilic aromatic substitution (SNAr) reactions on the benzene ring of this compound can occur, particularly when activated by electron-withdrawing groups. For example, in 4,6-dinitro-1H-indazole, the 4-nitro group can be selectively replaced by various nucleophiles such as phenylsulfanyl, azido, and phenoxy groups. thieme-connect.de
Mechanistic Elucidation of Synthetic Pathways
Understanding the mechanisms of the synthetic transformations involving this compound is essential for optimizing reaction conditions and predicting the outcomes of new reactions.
Investigation of C–N Bond Formation Mechanisms
The formation of the indazole ring itself, as well as the introduction of substituents on the nitrogen atoms, involves C–N bond formation. Several mechanisms have been proposed for these reactions.
Copper- and palladium-catalyzed reactions are frequently employed for C–N bond formation in the synthesis of indazoles and their derivatives. nih.govresearchgate.net For instance, the synthesis of 2H-indazoles can be achieved through a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, where the catalyst plays a key role in both C–N and N–N bond formation. researchgate.netorganic-chemistry.org Palladium-catalyzed intramolecular amination is another route to 2-aryl-2H-indazoles. organic-chemistry.org Quantum mechanical calculations have been used to analyze the reaction energy profiles for N1 and N2 alkylation of indazoles, suggesting that the relative energies of the tautomeric forms of the indazole substrate play a crucial role in determining the selectivity. wuxibiology.com
Study of Hydrogen Transfer Processes and Radical Chain Mechanisms
Hydrogen transfer processes are integral to many reactions in organic chemistry, including some synthetic routes to indazoles. For example, the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes is suggested to proceed via an iodine-assisted hydrogen transfer from the benzylic position to a nitrogen atom. nih.gov Density Functional Theory (DFT) calculations have indicated that this particular transformation follows a radical chain mechanism. nih.gov Photoinduced hydrogen atom transfer (HAT) has also been utilized for the C–H silylation of 2H-indazoles in a metal-free, visible-light-mediated process. rsc.org
Analysis of Tautomeric Control in Synthetic Outcomes
The tautomeric nature of the indazole ring system is a critical factor that governs the regioselectivity of many of its reactions, particularly N-alkylation and N-acylation. The 1H- and 2H-tautomers of indazole exhibit different reactivity, and their equilibrium can be influenced by substituents, solvent, and temperature. nih.gov
The 1H-tautomer is generally the more thermodynamically stable form. nih.gov However, synthetic outcomes are not always dictated by thermodynamic stability. Kinetic control can lead to the formation of the N2-substituted product. For instance, some studies suggest that N1-alkylated products are thermodynamically controlled, while N2-alkylation is favored under kinetic conditions. researchgate.net Computational studies, such as DFT calculations, have been employed to understand the relative stabilities of the tautomers and the transition states leading to different products, providing a theoretical basis for the observed experimental outcomes. bohrium.comnih.gov The interplay between the different tautomers and their respective reaction pathways is a key area of investigation for achieving selective functionalization of the indazole core. bohrium.com
Advanced Structural Characterization and Spectroscopic Analysis of 4,6 Dichloro 1h Indazole
Application of Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, including the connectivity of atoms and their chemical environments.
The ¹H NMR spectrum of 4,6-Dichloro-1H-indazole is anticipated to reveal four distinct signals corresponding to the four protons in the molecule. The electron-withdrawing nature of the chlorine atoms and the nitrogen atoms of the pyrazole (B372694) ring deshields the aromatic protons, shifting their resonances downfield.
The proton on the pyrazole ring (H3) is expected to appear as a singlet at the lowest field among the C-H protons due to its proximity to the heterocyclic nitrogen atoms. The two protons on the chlorinated benzene (B151609) ring, H5 and H7, will appear as singlets (or very narrow doublets due to minor long-range coupling) because they lack adjacent proton neighbors. The proton at position 7 (H7) is adjacent to the pyrazole ring fusion and is expected to be influenced by the ring current, while the H5 proton is situated between the two chlorine atoms. The N-H proton of the indazole ring typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in intermolecular hydrogen bonding.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| 1-H (N-H) | > 10.0 | Broad Singlet |
| 3-H | ~8.1 - 8.3 | Singlet |
| 5-H | ~7.3 - 7.5 | Singlet |
| 7-H | ~7.6 - 7.8 | Singlet |
The carbons directly bonded to the chlorine atoms (C4 and C6) will experience a significant downfield shift due to the electronegativity of chlorine. The carbons of the pyrazole ring (C3, C3a, and C7a) have characteristic chemical shifts that distinguish them from the benzenoid carbons. The C3 carbon, being adjacent to two nitrogen atoms, typically resonates at a lower field compared to the other CH carbons. The bridgehead carbons, C3a and C7a, have shifts influenced by their position at the fusion of the two rings.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 | ~134 - 136 |
| C3a | ~122 - 124 |
| C4 | ~130 - 132 |
| C5 | ~118 - 120 |
| C6 | ~128 - 130 |
| C7 | ~112 - 114 |
| C7a | ~140 - 142 |
A key structural feature of N-unsubstituted indazoles is the existence of annular tautomerism between the 1H- and 2H-forms. Computational and experimental studies on various indazole derivatives have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govresearchgate.net This stability is attributed to its benzenoid character, in contrast to the quinoidal structure of the 2H tautomer.
While ¹H and ¹³C NMR can provide clues, multinuclear NMR, particularly ¹⁵N NMR, is exceptionally powerful for distinguishing between these tautomers. nih.gov The chemical environments of the two nitrogen atoms are significantly different in the 1H- and 2H-isomers. In the 1H-tautomer, N1 is a pyrrole-type nitrogen, while N2 is a pyridine-type nitrogen. In the 2H-tautomer, this situation is reversed for the pyrazole ring. This results in large, predictable differences in their ¹⁵N chemical shifts, allowing for unambiguous assignment. In solution, if the rate of proton exchange between the two nitrogen atoms is fast on the NMR timescale, averaged signals may be observed. jst-ud.vn Variable temperature NMR studies can be employed to probe the dynamics of this tautomeric equilibrium.
Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₄Cl₂N₂), the molecular ion peak in a high-resolution mass spectrum provides confirmation of its chemical formula.
A defining characteristic of the mass spectrum of a dichlorinated compound is the isotopic pattern of its molecular ion. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Consequently, a molecule containing two chlorine atoms will exhibit a distinctive cluster of peaks for the molecular ion (M):
M peak: Contains two ³⁵Cl atoms.
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.
M+4 peak: Contains two ³⁷Cl atoms.
The expected intensity ratio for these peaks is approximately 9:6:1, providing a clear signature for the presence of two chlorine atoms.
The fragmentation pattern under electron ionization (EI) can further corroborate the structure. Plausible fragmentation pathways for this compound would involve the initial loss of small, stable molecules or radicals.
Table 3: Predicted High-Resolution Mass Spectrometry Data and Plausible Fragments for this compound
| Ion/Fragment | Formula | Calculated m/z (for ³⁵Cl) | Description |
| [M]⁺ | [C₇H₄Cl₂N₂]⁺ | 185.9752 | Molecular Ion |
| [M+2]⁺ | [C₇H₄³⁵Cl³⁷ClN₂]⁺ | 187.9722 | Isotope Peak |
| [M+4]⁺ | [C₇H₄Cl₂N₂]⁺ | 189.9693 | Isotope Peak |
| [M-N₂]⁺ | [C₇H₄Cl₂]⁺ | 157.9687 | Loss of nitrogen molecule |
| [M-Cl]⁺ | [C₇H₄ClN₂]⁺ | 151.0063 | Loss of a chlorine radical |
| [M-HCl]⁺ | [C₇H₃ClN₂]⁺ | 149.9981 | Loss of hydrogen chloride |
Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interaction Assessment
The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its constituent bonds. The N-H bond of the pyrazole ring is a key functional group, typically giving rise to a stretching vibration in the region of 3100-3400 cm⁻¹. The exact position and shape of this band can be influenced by intermolecular hydrogen bonding; in the solid state, this band is often broad.
The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ will contain absorptions from the C=C and C=N bond stretching vibrations within the fused ring system. The C-Cl stretching vibrations typically occur in the fingerprint region, usually below 800 cm⁻¹, and can confirm the presence of the halogen substituents.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3400 | Medium, often broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| C=C / C=N Ring Stretch | 1400 - 1650 | Medium to Strong |
| In-plane C-H Bend | 1000 - 1300 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy
N-H Stretching: A band corresponding to the stretching vibration of the nitrogen-hydrogen bond in the pyrazole ring.
C-H Stretching: Vibrations originating from the carbon-hydrogen bonds on the benzene ring.
Ring Stretching Modes: Complex vibrations involving the stretching of the carbon-carbon and carbon-nitrogen bonds within the bicyclic indazole ring system.
C-Cl Stretching: Bands associated with the stretching vibrations of the carbon-chlorine bonds at positions 4 and 6 of the benzene ring.
In-plane and Out-of-plane Bending Modes: A variety of weaker bands corresponding to the bending and deformation of the molecular structure.
A hypothetical data table of expected FT-Raman bands for this compound is presented below. It is important to note that these are estimated positions and a definitive assignment would require experimental data.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch | 3100 - 3300 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C/C=N Ring Stretch | 1400 - 1650 |
| C-Cl Stretch | 600 - 800 |
X-ray Crystallography for Definitive Solid-State Structure Determination
A comprehensive search of the scientific literature did not yield a publicly available crystal structure for this compound. Therefore, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates for this particular compound cannot be presented.
However, if a single crystal of this compound were to be analyzed by X-ray diffraction, the resulting data would allow for the creation of a detailed three-dimensional model of the molecule. This would definitively confirm the planar nature of the indazole ring system and provide precise measurements of the C-Cl, C-N, C-C, and N-N bond lengths, as well as the internal angles of the fused rings. Furthermore, the analysis would reveal how the molecules pack in the solid state, including any potential hydrogen bonding involving the N-H group or other intermolecular interactions.
Below is an illustrative table of the kind of crystallographic data that would be obtained from such an analysis. The values presented are hypothetical and serve only to demonstrate the format of crystallographic data.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 5.2 |
| c (Å) | 15.1 |
| β (°) | 95.0 |
| Volume (ų) | 665.0 |
| Z | 4 |
Chromatographic Methods for Purity Profiling and Separation
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Evaluation
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely employed for the separation, identification, and quantification of individual components within a mixture. It is an indispensable tool for assessing the purity of chemical compounds.
A specific, validated HPLC method for the quantitative purity evaluation of this compound has not been detailed in the accessible scientific literature. The development of such a method would involve a systematic optimization of several key parameters to achieve a robust and reliable separation. These parameters include the choice of a suitable stationary phase (the column), the composition of the mobile phase (the solvent system), the flow rate, and the detection wavelength.
For a compound like this compound, a reversed-phase HPLC method would likely be the most effective approach. In this mode of chromatography, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
The following table outlines a hypothetical set of HPLC parameters that could serve as a starting point for the development of a purity profiling method for this compound.
| Parameter | Hypothetical Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
By employing a validated HPLC method, one could accurately determine the percentage purity of a sample of this compound and quantify any present impurities.
Computational Chemistry and Theoretical Investigations of 4,6 Dichloro 1h Indazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of molecular systems, including 4,6-dichloro-1H-indazole. These calculations provide valuable insights into various chemical properties and behaviors of the molecule.
Indazole and its derivatives can exist in different tautomeric forms. DFT calculations are instrumental in predicting the tautomeric equilibria and the relative stabilities of these forms. For substituted indazoles, theoretical calculations can determine the most stable tautomer by comparing their computed energies. This is crucial for understanding the compound's behavior in different chemical environments.
For instance, in a study on 6-oxo purine, a related heterocyclic system, DFT calculations at the B3LYP/CC-PVDZ level were used to study its tautomers in the gas phase and in various solvents. The results indicated that the relative stability of the tautomers was dependent on the polarity of the solvent researchgate.net. Similarly, for this compound, DFT calculations can predict whether the 1H or 2H tautomer is more stable and how this equilibrium might shift in different solvents.
DFT calculations are widely used to elucidate reaction mechanisms by mapping the potential energy surface of a chemical reaction. This includes identifying reactants, products, intermediates, and, crucially, the transition state structures. By calculating the activation energies, one can predict the feasibility and kinetics of a reaction.
For example, a study on the addition mechanism of 1H-indazole and its nitro derivatives to formaldehyde (B43269) utilized DFT calculations at the B3LYP/6-311++G(d,p) level to provide a theoretical basis for the experimental observations. The calculations helped in understanding the formation of N1-CH2OH derivatives nih.govresearchgate.net. Similar computational approaches can be applied to this compound to understand its reactivity in various chemical transformations. These theoretical investigations can predict the most likely reaction pathways and the structures of the transition states involved.
Understanding intermolecular interactions is fundamental to predicting and explaining the crystal packing of a molecule. DFT can be used to analyze these non-covalent interactions, such as hydrogen bonding and van der Waals forces, which dictate the supramolecular assembly in the solid state.
Crystal engineering relies on the understanding of these interactions to design new solids with desired properties ias.ac.in. In the crystal structure of a derivative of 3-chloro-1H-indazole, inversion dimers are formed through N—H⋯O and C—H⋯O hydrogen bonds nih.gov. While not specifically this compound, this illustrates the type of interactions that DFT can analyze to predict crystal structures. For this compound, DFT calculations can model and quantify the strength of various intermolecular interactions, providing insights into its solid-state structure.
DFT calculations can predict various spectroscopic parameters, such as vibrational frequencies (FT-IR), absorption maxima (UV-Vis), and chemical shifts (NMR). These theoretical predictions can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
For instance, in a study of a quinoxaline (B1680401) derivative, DFT calculations at the B3LYP/6-311++G(2d,2p) level were used to calculate harmonic vibrational frequencies, which correlated well with experimental FT-IR data. Time-dependent DFT was used to predict UV-Vis absorption maxima, and the GIAO-DFT method was used for NMR chemical shifts researchgate.net. A similar approach for this compound would involve performing DFT calculations to predict its spectroscopic properties and comparing them with experimentally obtained spectra for structural confirmation and detailed analysis.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Indazole derivatives have been investigated as inhibitors of various enzymes implicated in diseases. Molecular docking studies are crucial in understanding how these compounds, including this compound, might interact with the active sites of these enzymes.
JAK2 (Janus Kinase 2): The Janus kinase family, including JAK2, are cytoplasmic non-receptor tyrosine kinases that are critical mediators of signaling for hematopoietic cytokines and hormones nih.gov. Molecular docking studies can be used to predict the binding of this compound to the ATP-binding pocket of JAK2, providing insights into its potential as a JAK2 inhibitor nih.gov.
PI3K (Phosphoinositide 3-kinase): The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making PI3K an attractive target for anticancer drug design mdpi.com. Docking studies of indazole derivatives into the catalytic site of PI3K can reveal key interactions with amino acid residues and predict binding affinities nih.govmdpi.com. For this compound, such studies would help in assessing its potential as a PI3K inhibitor.
DNA Gyrase: Bacterial DNA gyrase is a validated target for antibacterial drugs nih.gov. It is a type II topoisomerase essential for bacterial DNA replication who.int. Molecular docking can be employed to investigate the binding of this compound to the active site of DNA gyrase, suggesting a potential mechanism for antibacterial activity eco-vector.comresearchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indazole derivatives, which are known for a wide range of pharmacological activities, QSAR studies are instrumental in understanding the structural requirements for their therapeutic effects. nih.govpnrjournal.com
QSAR models correlate the biological activity of compounds with various calculated molecular descriptors. These descriptors quantify different aspects of the molecular structure, including electronic, steric, and hydrophobic properties. For indazole derivatives, studies have shown that specific descriptors are crucial in determining their activity as inhibitors of certain enzymes, such as HIF-1α. nih.gov
The process involves calculating a wide array of descriptors for a set of molecules with known biological activities. Statistical methods, like multiple linear regression (MLR), are then employed to build a model that links these descriptors to the observed activity. nih.govacs.org For instance, in the study of various heterocyclic compounds, descriptors from classes like RDF (Radial Distribution Function) and 3D-MorSE (3D-Molecule Representation of Structures based on Electron diffraction) have been identified as significant. mdpi.com
Key molecular descriptors often found to be significant in QSAR models for heterocyclic compounds include:
Electronic Parameters: Charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO) can influence how a molecule interacts with its biological target. researchgate.net
Steric Parameters: Molecular volume, surface area, and specific steric descriptors help to understand the spatial requirements for binding to a receptor.
Topological Descriptors: These numerical values describe the atomic connectivity within the molecule and have been used in modeling the activity of various bioactive compounds. researchgate.net
A hypothetical QSAR model for a series of indazole derivatives might reveal that increased negative charge on a particular region of the molecule and a specific molecular volume are correlated with higher inhibitory activity against a target protein. researchgate.net
| Quantum Chemical | Sum of negative/positive charges | Influences the strength of intermolecular interactions like hydrogen bonding. researchgate.net |
Once a statistically robust QSAR model is developed and validated, it becomes a powerful predictive tool for the design and optimization of new, more potent analogs. nih.gov By inputting the descriptors of a novel, yet-to-be-synthesized molecule into the QSAR equation, its biological activity can be estimated. This in silico screening helps prioritize which compounds to synthesize and test, thereby saving time and resources. acs.org
For example, if a QSAR model for indazole-based inhibitors indicates that a bulky, electron-withdrawing group at a specific position enhances activity, medicinal chemists can focus on synthesizing analogs with these features. The steric and electrostatic contour maps generated from 3D-QSAR studies provide a visual framework, highlighting regions where modifications are likely to improve potency. nih.gov
The predictive power of a QSAR model is typically assessed through internal and external validation techniques. A good model should not only explain the variance in the activity of the training set compounds but also accurately predict the activity of an external test set of compounds not used in model generation. nih.gov The ultimate goal is to create a reliable model that can guide the design of lead molecules with improved therapeutic properties. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Compound-Target Complexes
Molecular dynamics (MD) simulation is a computational method that analyzes the physical movements of atoms and molecules over time. mdpi.com It provides detailed insights into the dynamic behavior of a ligand-receptor complex, revealing the stability of the binding and the key interactions that maintain it. For a compound like this compound, MD simulations can elucidate how it interacts with its biological target, such as a protein's active site, on an atomic level. nih.gov
The simulation process begins with a starting structure of the compound-target complex, often obtained from molecular docking studies. nih.gov This complex is placed in a simulated physiological environment (e.g., a box of water molecules and ions), and the forces on every atom are calculated. Newton's equations of motion are then used to predict the subsequent positions and velocities of the atoms over a series of very short time steps. mdpi.com
By analyzing the trajectory of the simulation, researchers can assess:
Binding Stability: Root Mean Square Deviation (RMSD) plots are used to evaluate the stability of the compound within the binding site over the course of the simulation. A stable RMSD suggests a stable binding mode. nih.govrsc.org
Key Interactions: The simulation can track the formation and breaking of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the target protein. This helps identify the specific amino acid residues that are critical for binding. nih.gov
Conformational Changes: MD simulations can reveal how the binding of the compound may induce conformational changes in the target protein, or how the compound itself adapts its conformation to fit the binding pocket.
For indazole derivatives targeting proteins like HIF-1α, MD simulations have been used to confirm that the most potent compounds remain stably bound in the active site, validating the interactions predicted by docking studies. nih.gov This information is invaluable for the rational design of new inhibitors with enhanced binding affinity and specificity.
Analysis of Chiral Structures in the Solid State using Computational Methods and Vibrational Circular Dichroism (VCD)
While this compound is an achiral molecule, it can crystallize in a chiral space group, leading to a chiral solid-state structure. This phenomenon, where achiral molecules form chiral arrangements, is a subject of significant interest in crystallography. rsc.orgmdpi.com Computational methods combined with spectroscopic techniques like Vibrational Circular Dichroism (VCD) are powerful tools for analyzing these chiral crystal structures. rsc.orgnih.gov
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral sample. nih.gov It is particularly sensitive to the three-dimensional arrangement of atoms in a molecule and its environment. For 1H-indazoles, which can form supramolecular structures like dimers, trimers, and helical chains (catemers) in the solid state, VCD can be used to probe the chirality of these assemblies. rsc.org
The analysis typically involves the following steps:
Crystal Structure Determination: The precise arrangement of the molecules in the crystal lattice is determined using X-ray crystallography. This reveals whether the achiral molecules have packed into one of the chiral Sohncke space groups. rsc.orgmdpi.com
Computational Modeling: Quantum chemical calculations (e.g., using Density Functional Theory, DFT) are performed on structural motifs identified from the crystal structure, such as dimers or trimers. These calculations are used to predict the theoretical IR and VCD spectra of the proposed chiral assemblies. rsc.org
Spectral Comparison: The experimentally measured solid-state VCD spectrum is compared with the computationally predicted spectra. A good match allows for the assignment of the absolute configuration (e.g., M or P helix) of the supramolecular structure. rsc.org
This combined experimental and computational approach has been successfully applied to indazole itself, demonstrating how the achiral molecule forms chiral helices in the solid state. The VCD technique, supported by calculations, provided a definitive determination of the absolute configuration of the crystal. rsc.org This methodology is directly applicable to substituted indazoles like this compound to understand their solid-state packing and supramolecular chirality.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Biological Activities and Pharmacological Relevance of 4,6 Dichloro 1h Indazole Derivatives
Anti-Cancer Potential and Associated Mechanisms of Action
Derivatives of 4,6-dichloro-1H-indazole have emerged as a significant class of compounds in cancer research, demonstrating potent activity through diverse and targeted mechanisms. Their ability to interfere with key pathways controlling cancer cell growth, proliferation, and immune evasion has made them subjects of intensive investigation.
Kinase Inhibitory Activities (e.g., FGFRs, VEGFR-2, PDK1, ERK1/2)
The indazole nucleus is a well-established pharmacophore for targeting the ATP-binding pocket of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.
Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway plays a crucial role in cell proliferation, migration, and angiogenesis; its aberrant activation is implicated in various cancers. Novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been identified as potent inhibitors of FGFR tyrosine kinase. One such derivative demonstrated significant inhibitory activity against FGFR1, with an IC50 value of 69.1 ± 19.8 nM. This highlights the potential of the substituted indazole scaffold in targeting FGFR-driven malignancies.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, with the VEGF/VEGFR-2 signaling pathway being a primary driver. Several multi-kinase inhibitors built on the indazole scaffold, such as axitinib, are known to potently inhibit VEGFR-2, though specific data on 4,6-dichloro derivatives are less detailed in available literature.
3-Phosphoinositide-Dependent Kinase 1 (PDK1): PDK1 is a central kinase in the PI3K/AKT signaling pathway, which is vital for cell survival and proliferation. Research into novel PDK1 inhibitors has led to the development of 4-(1H-indol-6-yl)-1H-indazole compounds, indicating that the indazole core can be effectively utilized to target this crucial oncogenic pathway. researchgate.net
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition and Immunomodulation
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in cancer immune evasion. By catalyzing the degradation of the essential amino acid tryptophan, IDO1 suppresses the function of tumor-infiltrating T-cells, allowing cancer cells to escape immune surveillance.
A series of 4,6-substituted-1H-indazole derivatives have been synthesized and evaluated as inhibitors of both IDO1 and the related enzyme Tryptophan 2,3-dioxygenase (TDO), which are overexpressed in many cancer types. nih.gov One notable compound, designated as compound 35 , demonstrated potent dual inhibitory activity. nih.gov Furthermore, another series of 4,6-disubstituted-1H-indazole derivatives yielded HT-37 , which also showed effective dual-target inhibition of IDO1 and TDO. nih.gov The ability of these compounds to block IDO1 activity can restore T-cell function within the tumor microenvironment, making them promising candidates for cancer immunotherapy. nih.gov
| Compound | Target | Assay Type | IC50 (μM) | Reference |
|---|---|---|---|---|
| Compound 35 | IDO1 | Enzymatic | 0.74 | nih.gov |
| HeLa Cell-Based | 1.37 | |||
| HT-37 | IDO1 | Enzymatic | 0.91 | nih.gov |
| TDO | Enzymatic | 0.46 |
Mitochondrial-Associated Hexokinase II Inhibition
Hexokinase II (HKII) is a key enzyme in the glycolytic pathway and is often overexpressed in cancer cells, where it contributes to the high metabolic rate known as the "Warburg effect." It associates with the mitochondrial membrane, gaining preferential access to newly synthesized ATP. While inhibition of HKII is a validated anti-cancer strategy, and various heterocyclic compounds have been investigated for this purpose, specific research directly linking this compound derivatives to the inhibition of mitochondrial-associated Hexokinase II is not prominently featured in the available scientific literature.
Anti-Proliferative Effects in Various Cancer Cell Lines
The ultimate therapeutic utility of anti-cancer agents is determined by their ability to inhibit the growth and proliferation of cancer cells. Numerous indazole derivatives have demonstrated significant anti-proliferative effects across a wide spectrum of human cancer cell lines. For instance, a series of 3-amino-1H-indazole derivatives were evaluated for their activity, with compound W24 showing broad-spectrum efficacy against multiple cancer cell lines. nih.gov
| Cell Line | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|
| HGC-27 | Gastric Cancer | 0.43 | nih.gov |
| MCF-7 | Breast Cancer | 1.18 | |
| HT-29 | Colorectal Cancer | 3.88 | |
| A-549 | Lung Cancer | 3.88 |
Antimicrobial Efficacy
In addition to their anti-cancer properties, the indazole scaffold has been explored for its potential in combating microbial infections. nih.gov The need for novel antimicrobial agents is urgent due to the global rise of drug-resistant pathogens.
Research into 4-bromo-1H-indazole derivatives, which are structurally similar to their 4,6-dichloro counterparts, has demonstrated notable antibacterial activity. nih.gov These compounds were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division. nih.gov A series of these derivatives showed potent activity, particularly against Gram-positive bacteria. nih.gov
| Bacterial Strain | Description | MIC (μg/mL) | Reference |
|---|---|---|---|
| S. pyogenes PS | Penicillin-Susceptible | 4 | nih.gov |
| S. aureus ATCC25923 | - | >128 | |
| E. coli ATCC25922 | - | >128 |
MIC: Minimum Inhibitory Concentration
Notably, compound 9 from this series was particularly effective against penicillin-susceptible Streptococcus pyogenes, with a minimum inhibitory concentration (MIC) of 4 µg/mL. nih.gov This activity was reported to be 32-fold more potent than the reference compound 3-methoxybenzamide (B147233) (3-MBA) and 2-fold more active than the established antibiotic ciprofloxacin (B1669076) against this strain. nih.gov These findings underscore the potential of halogenated indazole derivatives as a foundation for the development of new antibacterial agents.
Antibacterial Activities against Gram-Positive and Gram-Negative Strains
Indazole derivatives have been identified as a novel class of potent antibacterial agents, primarily through their action as bacterial DNA gyrase B (GyrB) inhibitors. nih.govacs.org Guided by structure-based drug design, these compounds have demonstrated excellent enzymatic and whole-cell activity, particularly against clinically important Gram-positive pathogens. acs.org
Research has shown that this class of inhibitors is effective against strains such as Methicillin-resistant Staphylococcus aureus (MRSA), fluoroquinolone-resistant MRSA, Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis. acs.org Further studies on 2H-indazole derivatives have also included testing against Gram-negative bacteria like Escherichia coli and Salmonella enterica serovar Typhi. semanticscholar.org The development of these agents offers a promising avenue to combat the growing challenge of antimicrobial resistance. nih.gov
Table 1: Antibacterial Activity of Indazole Derivatives
| Bacterial Strain | Type | Activity Noted |
|---|---|---|
| Staphylococcus aureus (MRSA) | Gram-Positive | Excellent |
| Streptococcus pneumoniae | Gram-Positive | Excellent |
| Enterococcus faecium | Gram-Positive | Excellent |
| Enterococcus faecalis | Gram-Positive | Excellent |
| Escherichia coli | Gram-Negative | Tested |
| Salmonella enterica | Gram-Negative | Tested |
Antifungal Activities (e.g., against Candida albicans, Candida glabrata)
The antifungal potential of indazole derivatives has been investigated against pathogenic yeasts, which are a significant cause of infections, particularly in immunocompromised individuals. semanticscholar.org Specific 2H-indazole derivatives have been synthesized and evaluated for their activity against Candida albicans and Candida glabrata. semanticscholar.org
In one study, a series of synthesized indazole derivatives, including a 4-chloro-1-H indazole compound, were tested against Candida albicans. The results were noted as promising, with the 4-chloro-1-H indazole derivative demonstrating the highest antifungal activity among the tested compounds. jchr.org This highlights the potential of the substituted indazole scaffold in the development of new antifungal agents.
Antiprotozoal Activities (e.g., against E. histolytica, T. vaginalis, G. intestinalis)
Derivatives of the indazole nucleus have shown significant antiprotozoal activity against several major human pathogens. semanticscholar.org In vitro studies of 2H-indazole derivatives have demonstrated potent activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. semanticscholar.orgnih.gov
These compounds have often been found to be more potent than metronidazole, a standard drug for treating infections caused by these protozoa. semanticscholar.orgfrontiersin.org For example, certain 2-phenyl-2H-indazole derivatives substituted with methoxycarbonyl or specific phenyl groups showed IC₅₀ values below 0.050 µM against E. histolytica. nih.gov The research suggests that the 2-phenyl-2H-indazole framework is a promising starting point for designing novel antiprotozoal drugs. semanticscholar.org
Table 2: Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives
| Protozoan | Derivative Type | Potency Compared to Metronidazole |
|---|---|---|
| Entamoeba histolytica | Methoxycarbonyl substituted | More Potent (IC₅₀ < 0.050 µM) |
| Giardia intestinalis | General 2H-Indazoles | More Potent |
| Trichomonas vaginalis | General 2H-Indazoles | More Potent |
DNA Gyrase B Inhibition as a Mechanism of Action
The antibacterial effect of this class of indazole derivatives is attributed to their specific mechanism of action: the inhibition of the bacterial enzyme DNA gyrase B (GyrB). nih.govresearchgate.net DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a clinically validated target for antibiotics. nih.gov
By optimizing a pyrazolopyridone hit through structure-guided design, researchers successfully developed indazole derivatives that act as potent GyrB inhibitors. acs.orgresearchgate.net These compounds function by blocking the ATP-binding site on the GyrB subunit, which prevents the enzyme from carrying out its function and ultimately leads to bacterial cell death. acs.orgresearchgate.net This mechanism provides a novel approach to antibacterial therapy, distinct from many existing classes of antibiotics. nih.gov
Anti-Inflammatory and Related Biological Effects
Cyclooxygenase-2 (COX-2) Inhibition
Indazole and azaindazole derivatives have been systematically developed as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov The COX-2 enzyme is an important target for anti-inflammatory drugs because it is induced at sites of inflammation, and its inhibition can reduce pain and swelling with fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov
Through structural modifications, researchers have created indazole-based compounds with high affinity and selectivity for the COX-2 enzyme. One potent derivative exhibited a COX-2 inhibitory activity with an IC₅₀ value of 0.409 µM and excellent selectivity over the COX-1 isoform. nih.govtandfonline.com The design of these selective inhibitors often involves placing a 4-sulfonylaryl moiety at the N-2 position of the indazole ring, which has been shown to be favorable for activity. tandfonline.com
Nitric Oxide Synthase (nNOS and iNOS) Inhibition
Substituted indazoles have been evaluated for their ability to inhibit nitric oxide synthase (NOS) isoforms. The NOS family includes neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). Selective inhibition of these isoforms has therapeutic potential; for instance, inhibiting nNOS may be protective in cases of neuroinjury, while inhibiting iNOS could be beneficial in inflammation and shock. ahajournals.org
Studies on halo-1-H-indazoles have shown that substitution at the C4 position of the indazole ring is important for inhibitory activity on nNOS. nih.gov Other research on 7-substituted indazoles found that some derivatives, like 1H-indazole-7-carbonitrile, showed a preference for constitutive NOS isoforms (like nNOS) over the inducible isoform (iNOS). nih.gov The well-known inhibitor 7-nitroindazole (B13768) is considered a relatively selective inhibitor of the neuronal isoform of NO synthase. ahajournals.org
Other Enzyme Inhibitory Activities (e.g., Lactoperoxidase (LPO) Inhibition)
While a significant body of research has focused on the anticancer and anti-inflammatory properties of this compound and its derivatives, their interactions with other enzymatic systems are also of scientific interest. One such area of investigation is the inhibition of lactoperoxidase (LPO), a crucial enzyme in the innate immune system.
Lactoperoxidase, found in various exocrine secretions such as milk, saliva, and tears, plays a vital role in defending against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. nih.govpreprints.org The enzyme catalyzes the oxidation of thiocyanate (B1210189) and halide ions in the presence of hydrogen peroxide, generating potent antimicrobial compounds. nih.govpreprints.org Given its protective role, the inhibition of LPO can have significant physiological consequences.
Although specific studies on the lactoperoxidase inhibitory activity of this compound derivatives are not extensively documented in the reviewed literature, research on other halogenated indazole derivatives provides valuable insights into how this class of compounds may interact with LPO.
A study investigating the effects of various monohalogenated 1H-indazole derivatives on bovine milk LPO revealed that these compounds can act as potent inhibitors of the enzyme. nih.gov The study determined the inhibition constant (Ki) values for several chloro-, bromo-, and fluoro-substituted indazoles, demonstrating that the nature and position of the halogen substituent significantly influence the inhibitory potency. nih.govinformahealthcare.com
For instance, 4-chloro-1H-indazole and 6-chloro-1H-indazole were both found to inhibit LPO, with the position of the chlorine atom affecting the strength of inhibition. nih.gov The research highlighted that different derivatives exhibited distinct modes of inhibition, with some acting as competitive inhibitors, binding to the active site of the enzyme, while others displayed noncompetitive inhibition, binding to a different site. informahealthcare.com
These findings suggest that dichlorinated indazoles, such as this compound, could also potentially exhibit LPO inhibitory activity. The presence of two chlorine atoms on the indazole ring would likely modulate the electronic and steric properties of the molecule, which in turn could influence its binding affinity for lactoperoxidase. However, without direct experimental data for this compound and its derivatives, this remains a hypothesis that warrants further investigation.
The table below summarizes the inhibitory activities of several monohalogenated 1H-indazole derivatives against bovine milk lactoperoxidase, as reported in the scientific literature.
| Compound | Inhibition Constant (Ki) in µM | Type of Inhibition |
|---|---|---|
| 1H-Indazole | 252.78 | Competitive |
| 4-Bromo-1H-indazole | 10.33 | Competitive |
| 6-Bromo-1H-indazole | 4.10 | Noncompetitive |
| 7-Bromo-1H-indazole | 12.81 | Competitive |
| 4-Chloro-1H-indazole | 14.01 | Competitive |
| 6-Chloro-1H-indazole | 9.29 | Noncompetitive |
| 7-Chloro-1H-indazole | 22.11 | Competitive |
| 4-Fluoro-1H-indazole | 16.51 | Noncompetitive |
| 6-Fluoro-1H-indazole | 13.78 | Noncompetitive |
| 7-Fluoro-1H-indazole | 18.96 | Noncompetitive |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Halogen Substituents on Biological Potency and Selectivity
The presence and position of halogen atoms on the indazole ring are critical determinants of biological potency and selectivity. In the case of 4,6-dichloro-1H-indazole, the two chlorine atoms significantly influence the molecule's electronic properties and its ability to interact with biological targets. researchgate.net
Research on various heterocyclic compounds has consistently shown that halogenation can enhance biological activity. eurochlor.org The introduction of chlorine atoms, which are strongly electronegative, can alter the charge distribution across the indazole ring system. This modification can lead to more favorable interactions with the active sites of enzymes and receptors. For instance, the electron-withdrawing nature of chlorine can increase the acidity of the N-H proton, making it a better hydrogen bond donor. Furthermore, chlorine substituents contribute to the lipophilicity of the molecule, which can improve its ability to cross cell membranes. researchgate.net
Studies on 4,6-disubstituted-1H-indazole derivatives have highlighted the crucial role of substituents at these positions for inhibitory activities against enzymes like indoleamine-2,3-dioxygenase 1 (IDO1) and phosphoinositide 3-kinase delta (PI3Kδ). nih.gov The specific 4,6-dichloro substitution pattern creates a unique electronic and steric environment that can be optimal for binding to specific protein targets. For example, in the development of inhibitors for various kinases, the presence of hydrophobic groups like halogens has been shown to be both favorable and unfavorable depending on the specific target, underscoring the importance of the substitution pattern for selectivity. nih.gov
| Compound Analogue | Substitution Pattern | Observed Effect on Activity | Reference |
|---|---|---|---|
| Indazole Derivative 1 | 4,6-Dichloro | Potent inhibition of IDO1 and PI3Kδ | nih.gov |
| Indazole Derivative 2 | 6-Fluoro | Improved enzymatic activity for FGFR1 | nih.gov |
| Phenylsulfanilide Analogue | meta-Chloro | Fourfold increase in bactericidal inhibition | eurochlor.org |
Role of Amino Group Position and Substitution on Activity Profiles
The introduction of an amino group to the indazole scaffold, particularly at the C3-position, can profoundly impact its biological activity. The 1H-indazole-3-amine structure is recognized as an effective fragment for binding to the hinge region of protein kinases. nih.gov This interaction is often a critical anchor point for kinase inhibitors.
In a compound like 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, which shares a substituted indazole core, the 3-amino group is foundational to its activity. researchgate.net Further substitution on this amino group, or on other parts of the indazole ring, can modulate the activity profile. For instance, attaching different functional groups to the C3-amino position can alter the compound's solubility, cell permeability, and target-binding affinity. Structure-activity relationship (SAR) studies on indazole-3-carboxamides revealed that the specific regiochemistry of an amide linker at this position is critical for activity, with the indazole-3-carboxamide being active while its reverse amide isomer was not. nih.gov
The combination of the 4,6-dichloro pattern with an amino group at a key position can lead to potent and selective compounds. The chlorine atoms can help to correctly orient the molecule within a binding pocket, while the amino group provides a crucial hydrogen bonding interaction.
Influence of Tautomeric Forms on Biological Efficacy and Receptor Binding
Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net The position of the proton on one of the two nitrogen atoms of the pyrazole (B372694) ring defines the tautomer. Generally, the 1H-indazole tautomer is thermodynamically more stable and is the predominant form. nih.gov This stability has direct implications for biological activity, as the geometry and hydrogen bonding capabilities of the molecule are dependent on the tautomeric state.
The 1H-tautomer, as specified in this compound, presents a hydrogen bond donor at the N1 position and a hydrogen bond acceptor at the N2 position. This arrangement is crucial for forming specific interactions with biological targets, such as the hinge region of kinases. nih.gov The formation of each tautomer can depend on reaction conditions, but the inherent stability of the 1H form makes it the more likely bioactive conformation for unsubstituted indazoles. researchgate.net
While the 2H-tautomer is less stable, certain substitution patterns or environments can favor its formation. nih.gov The biological evaluation of both N1- and N2-substituted indazole derivatives often reveals significant differences in their activity, highlighting the importance of the tautomeric form (or the position of substitution which locks the tautomeric form) for receptor binding. For example, studies on N-substituted triazoles, which also exhibit tautomerism, show that N(2)-substituted derivatives can have distinct properties and biological activities compared to N(1)- or N(3)-isomers. nih.gov
Identification of Key Pharmacophoric Features within the Indazole Framework
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the indazole framework, several key pharmacophoric features can be identified:
The Bicyclic Heterocyclic Core: The planar indazole ring system serves as a rigid scaffold, correctly positioning other functional groups for interaction with a target. It is considered a "privileged structure" in medicinal chemistry. pnrjournal.com
Hydrogen Bonding Capabilities: The N1-H group acts as a hydrogen bond donor, while the N2 nitrogen atom acts as a hydrogen bond acceptor. These are fundamental for anchoring the molecule in many protein active sites, particularly in kinase inhibitors. nih.govnih.gov
Aromatic System: The benzene (B151609) portion of the indazole ring allows for π–π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.
Substitution Points: Positions C3, C4, C5, C6, and C7 on the ring, as well as the N1 position, allow for the introduction of various substituents that can modulate potency, selectivity, and pharmacokinetic properties. SAR studies have shown that substituents at the C4 and C6 positions play a crucial role in the inhibition of enzymes like IDO1. nih.gov
The 4,6-dichloro substitution pattern on the 1H-indazole core contributes specific features to this pharmacophore, namely increased lipophilicity and defined electronic properties that favor binding to certain targets.
| Feature | Description | Importance in Biological Activity |
|---|---|---|
| Indazole Core | Rigid bicyclic aromatic system | Provides a stable scaffold for substituent orientation. |
| N1-H Group | Hydrogen bond donor | Crucial for anchoring to target proteins (e.g., kinase hinge region). |
| N2 Atom | Hydrogen bond acceptor | Participates in key binding interactions. |
| C4/C6 Substituents | Electron-withdrawing/lipophilic groups (e.g., Cl) | Modulates electronic properties, enhances binding affinity and selectivity. nih.gov |
Correlation of Electronic and Steric Properties with Desired Biological Outcomes
The biological activity of this compound is a direct consequence of its electronic and steric properties. The interplay between these factors determines how well the molecule fits into a target's binding site and the strength of the resulting interactions.
Electronic Properties: The two chlorine atoms are highly electron-withdrawing, which significantly lowers the electron density of the benzene ring. This inductive effect can influence the pKa of the indazole N-H, potentially strengthening its hydrogen bonding capability. SAR studies on various indazole series have shown that electron-withdrawing groups can be beneficial for activity. nih.govresearchgate.net For example, in the synthesis of certain 3-acyl (2H)-indazoles, substrates with electron-withdrawing groups produced lower yields compared to those with electron-donating groups, demonstrating the significant impact of electronic characteristics. nih.gov This principle extends to biological interactions, where the electronic nature of substituents dictates binding affinity.
Steric Properties: Steric bulk and the spatial arrangement of atoms are equally important. The chlorine atoms at positions 4 and 6 occupy specific regions of space, which can either be favorable for fitting into a hydrophobic pocket or cause steric hindrance that prevents binding. The specific 4,6-disubstitution pattern is often explored to optimize this fit. The steric environment created by substituents can also be essential in controlling regioselectivity during synthesis, a factor that translates to the specific interactions a molecule can make with its biological target. nih.gov
Ultimately, a successful drug candidate based on the this compound scaffold will achieve a balance between electronic and steric properties that maximizes affinity and selectivity for the desired biological target while minimizing off-target effects.
Future Research Directions and Translational Perspectives for 4,6 Dichloro 1h Indazole
Development of Novel and Green Synthetic Methodologies for Scalable Production
The advancement of 4,6-dichloro-1H-indazole and its analogs from laboratory-scale synthesis to industrial production necessitates the development of efficient, sustainable, and scalable synthetic methods. Current research in the synthesis of indazole derivatives is increasingly focused on green chemistry principles to minimize environmental impact and enhance economic viability.
Future efforts in this area should prioritize the use of environmentally benign solvents, such as water or bio-solvents, and the development of catalyst-based approaches to improve reaction efficiency and selectivity. researchgate.net For instance, microwave-assisted synthesis has emerged as a promising green technique for the rapid and efficient production of indazole derivatives, often leading to higher yields in shorter reaction times compared to conventional methods. ajrconline.orgajrconline.org The application of such technologies to the synthesis of this compound could significantly streamline its production.
Furthermore, the development of continuous flow processes offers a scalable and safer alternative to traditional batch manufacturing. researchgate.net A continuous flow approach for the synthesis of this compound would not only allow for precise control over reaction parameters, leading to improved yield and purity, but also enhance the safety profile by minimizing the handling of potentially hazardous reagents and intermediates.
Key areas for future research in the synthesis of this compound include:
Catalyst Development: Exploration of novel, reusable, and highly selective catalysts, including natural and biocatalysts, to drive the synthesis with high efficiency. researchgate.net
Alternative Energy Sources: Investigation of microwave and ultrasound irradiation to accelerate reaction rates and improve yields. researchgate.netajrconline.org
Flow Chemistry: Design and implementation of continuous flow systems for the large-scale, safe, and cost-effective production of this compound. researchgate.net
Atom Economy: Optimization of synthetic routes to maximize the incorporation of starting materials into the final product, thereby reducing waste.
Exploration of Undiscovered Biological Targets and Disease Indications
While indazole derivatives have been extensively studied as kinase inhibitors for cancer therapy, the full therapeutic potential of this compound likely extends to a broader range of biological targets and disease indications. nih.govnih.gov Future research should aim to uncover these novel applications through systematic screening and mechanistic studies.
The diverse pharmacological activities of the indazole scaffold, including anti-inflammatory, antimicrobial, and neurological effects, suggest that this compound and its derivatives could be valuable in treating a variety of conditions beyond cancer. nih.govresearchgate.net For example, certain indazole compounds have shown promise as selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for respiratory diseases and as transient receptor potential ankyrin-repeat 1 (TRPA1) antagonists for pain management. nih.gov
Systematic screening of this compound against a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes outside of the kinome, could reveal unexpected therapeutic opportunities. High-throughput screening (HTS) campaigns, coupled with phenotypic screening in relevant disease models, will be instrumental in identifying novel bioactivities.
Potential new disease indications for this compound derivatives could include:
Inflammatory and Autoimmune Diseases: Targeting key inflammatory mediators and signaling pathways. nih.gov
Infectious Diseases: Exploring activity against bacterial, fungal, and parasitic pathogens. nih.govnih.gov
Neurological Disorders: Investigating effects on targets involved in neurodegeneration, pain, and psychiatric conditions. nih.gov
Cardiovascular Diseases: Assessing potential roles in modulating cardiovascular function.
Advanced Computational Drug Design and Virtual Screening for Lead Identification
Computational approaches are indispensable tools in modern drug discovery, enabling the rapid and cost-effective identification and optimization of lead compounds. semanticscholar.org Advanced computational drug design and virtual screening strategies will be pivotal in exploring the chemical space around the this compound scaffold to identify novel and potent analogs.
Structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS) are powerful techniques for identifying promising hit compounds from large chemical libraries. nih.govscielo.br In the context of this compound, SBVS can be employed when the three-dimensional structure of a biological target is known, allowing for the docking of virtual compounds into the active site to predict binding affinity and mode. nih.gov LBVS, on the other hand, can be utilized when a set of known active ligands is available, but the target structure is unknown. nih.gov
Molecular dynamics (MD) simulations can provide deeper insights into the dynamic behavior of ligand-receptor complexes, helping to refine the binding poses predicted by docking and to estimate the binding free energies of potential drug candidates. mdpi.com Quantitative structure-activity relationship (QSAR) modeling can further aid in predicting the biological activity of novel this compound derivatives based on their physicochemical properties. scielo.br
Table 1: Computational Approaches for Lead Identification
| Computational Method | Description | Application for this compound |
|---|---|---|
| Structure-Based Virtual Screening (SBVS) | Docking of virtual compounds into the 3D structure of a known biological target. | Identification of new derivatives with improved binding to known targets like kinases. |
| Ligand-Based Virtual Screening (LBVS) | Screening for molecules with similar properties to known active compounds. | Discovery of analogs with novel activities when the target structure is unknown. |
| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules to understand the stability of ligand-receptor complexes. | Validating docking results and predicting the stability of this compound analogs in the binding pocket. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to predict the biological activity of compounds based on their chemical structure. | Guiding the design of new analogs with enhanced potency and selectivity. |
Preclinical Development and Optimization of Potent Analogs
Once promising lead compounds based on the this compound scaffold are identified, they must undergo rigorous preclinical development and optimization to assess their potential as clinical candidates. This phase involves a multifaceted approach to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.
Structure-activity relationship (SAR) studies are fundamental to lead optimization, involving the systematic modification of the lead compound to understand how different chemical groups influence its biological activity. semanticscholar.org For this compound, this could involve substitutions at various positions of the indazole ring to improve target engagement and selectivity. For example, the introduction of a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group has been shown to be a promising scaffold for fibroblast growth factor receptor (FGFR) inhibitors. semanticscholar.org
A critical aspect of preclinical development is the evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the drug candidates. mdpi.com Early assessment of these properties is crucial to avoid late-stage failures in drug development. In silico ADMET prediction tools can provide initial guidance, followed by in vitro and in vivo experimental validation. mdpi.com
Key steps in the preclinical development and optimization of this compound analogs include:
Iterative Medicinal Chemistry: Synthesis and biological evaluation of a focused library of analogs to establish robust SAR.
In Vitro Profiling: Comprehensive assessment of potency, selectivity, and mechanism of action in cell-based assays.
Pharmacokinetic Studies: Evaluation of ADME properties in animal models to determine bioavailability, half-life, and metabolic fate.
In Vivo Efficacy Studies: Testing the therapeutic efficacy of optimized analogs in relevant animal models of disease.
Toxicology Assessment: Preliminary safety evaluation to identify any potential off-target effects or toxicities.
Integration of Omics Data for Comprehensive Mechanistic Understanding in Biological Systems
The integration of multiple "omics" data sets, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful systems-level approach to unravel the complex biological mechanisms underlying the activity of drug candidates. dntb.gov.ua Applying this strategy to this compound and its derivatives can provide a comprehensive understanding of their effects on biological systems, identify novel biomarkers, and potentially reveal new therapeutic applications.
By analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells or tissues treated with this compound, researchers can map the perturbed signaling pathways and biological processes. nih.gov This holistic view can help to confirm the intended mechanism of action and uncover unexpected off-target effects that may contribute to either efficacy or toxicity.
Furthermore, integrating omics data can aid in the identification of predictive biomarkers that can be used to stratify patient populations who are most likely to respond to a particular therapy. This is a cornerstone of personalized medicine and can significantly enhance the clinical success of a drug candidate.
Table 2: Omics Data Integration in Drug Discovery
| Omics Technology | Information Provided | Application for this compound |
|---|---|---|
| Genomics | DNA sequence variations. | Identify genetic factors influencing drug response. |
| Transcriptomics | Gene expression levels. | Elucidate changes in cellular pathways upon drug treatment. |
| Proteomics | Protein abundance and modifications. | Identify direct protein targets and downstream signaling effects. |
| Metabolomics | Metabolite profiles. | Understand the metabolic consequences of drug action. |
Addressing Challenges in Indazole-Based Drug Discovery and Development
Despite the significant therapeutic potential of indazole-based compounds, several challenges remain in their discovery and development pipeline. Addressing these hurdles will be crucial for the successful translation of this compound derivatives into clinical therapies.
One of the primary challenges is achieving high target selectivity, particularly for kinase inhibitors, to minimize off-target effects and associated toxicities. The structural similarity of the ATP-binding site across many kinases makes the development of highly selective inhibitors a difficult task. nih.gov
Another significant hurdle is overcoming acquired drug resistance, a common phenomenon in cancer therapy where tumors develop mutations that render them insensitive to the drug. Strategies to combat resistance include the development of next-generation inhibitors that can target these mutations or the use of combination therapies.
Furthermore, ensuring favorable pharmacokinetic properties, such as good oral bioavailability and metabolic stability, is essential for a successful drug candidate. Poor solubility and rapid metabolism can limit the efficacy of otherwise potent compounds.
Strategies to overcome these challenges include:
Structure-Based Drug Design: Utilizing detailed structural information of the target to design inhibitors with improved selectivity.
Fragment-Based Drug Discovery: Building potent and selective inhibitors from small molecular fragments that bind to the target.
Combination Therapies: Combining this compound derivatives with other therapeutic agents to enhance efficacy and prevent resistance.
Prodrug Approaches: Modifying the chemical structure to improve solubility, permeability, and metabolic stability.
By systematically addressing these future research directions and challenges, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of human diseases.
Q & A
Q. What are the key physicochemical properties of 4,6-Dichloro-1H-indazole, and how are they experimentally determined?
- Methodological Answer : Physicochemical properties include molecular weight (C₇H₄Cl₂N₂: 187.03 g/mol), hydrogen bond donor/acceptors (1 donor, 2 acceptors), and topological polar surface area (~28.7 Ų). These are determined via:
- Mass spectrometry for molecular weight and isotopic patterns.
- X-ray crystallography or NMR for structural confirmation (e.g., distinguishing between 1H- and 2H-indazole tautomers).
- Thermogravimetric analysis (TGA) for melting point and thermal stability.
Example data from synthesis studies report yields of 65% with purity ≥97% under optimized conditions .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : A typical route involves:
Cyclization : Starting from substituted anilines, cyclization with nitrous acid or diazotization agents forms the indazole core.
Chlorination : Electrophilic aromatic substitution (e.g., using Cl₂ or SOCl₂) at the 4- and 6-positions.
Purification : Crystallization from ethanol/water mixtures yields light-colored powders (m.p. 141–143°C) .
Alternative methods include transition metal-catalyzed reactions (e.g., Pd-mediated cross-coupling) for regioselective halogenation .
Q. How is the purity of this compound validated in pharmaceutical research?
- Methodological Answer : Purity is assessed via:
- HPLC-UV/HRMS for quantification of impurities (e.g., residual solvents or dehalogenated byproducts).
- Elemental analysis to verify C/H/N/Cl ratios.
- Pharmacopeial standards (e.g., EP/USP guidelines) for impurity thresholds (e.g., ≤0.1% for genotoxic impurities) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound derivatives?
- Methodological Answer : Tools like AI-driven retrosynthesis analysis (e.g., Template_relevance models) predict feasible routes by mining databases (PISTACHIO, Reaxys). For example:
- Reagent selection : Prioritize Cl sources (e.g., POCl₃ vs. SOCl₂) based on reaction energy profiles.
- Solvent optimization : DMSO enhances electrophilic substitution but may require reflux conditions (18 hours) .
Example workflow:
| Step | Parameter | Computational Prediction | Experimental Validation |
|---|---|---|---|
| 1 | Chlorination | SOCl₂ in DMF (ΔG‡ = 45 kJ/mol) | 75% yield, 98% purity |
| 2 | Purification | Ethanol/water (1:3 v/v) | Crystallization success rate: 90% |
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions (e.g., variable IC₅₀ values in kinase assays) are addressed via:
Standardized assay protocols : Fixed ATP concentrations (1 mM) and incubation times (60 min).
Structural analogs : Compare activities of 4,6-dichloro vs. 4-nitro-6-chloro derivatives to isolate electronic effects.
Meta-analysis : Pool data from ≥3 independent studies to identify outliers (e.g., Z-score analysis) .
Q. How do tautomeric forms (1H vs. 2H) of 4,6-Dichloro-indazole influence its reactivity?
- Methodological Answer : Tautomerism is studied via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
